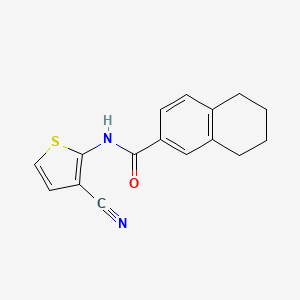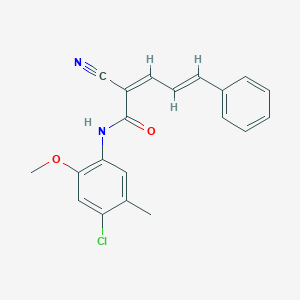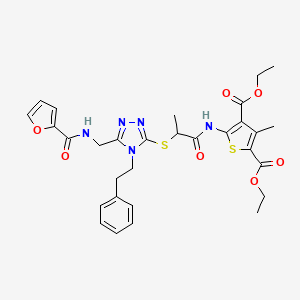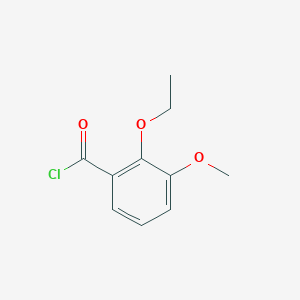
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, also known as HMDMF, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway, leading to cell death. In inflammatory cells, this compound has been found to inhibit the NF-κB pathway and activate the Nrf2 pathway, leading to reduced inflammation. In neurons, this compound has been shown to activate the PI3K/Akt pathway and increase the expression of neurotrophic factors, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been found to induce DNA damage and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species and nitric oxide, which can cause tissue damage. In neurons, this compound has been found to increase the expression of synaptic proteins and improve synaptic plasticity, the ability of neurons to change their connections in response to experience.
Advantages and Limitations for Lab Experiments
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and limited bioavailability in vivo, which may affect its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, including the investigation of its potential therapeutic effects in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other signaling pathways in cells. Finally, the development of novel delivery methods and formulations may improve the bioavailability of this compound and enhance its therapeutic potential.
Synthesis Methods
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting compound is then subjected to a series of reactions, including methylation and demethylation, to yield this compound.
Scientific Research Applications
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has been studied for its potential therapeutic effects in various areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSKTDPPVFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2701139.png)



![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)